5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2384877-68-1
VCID: VC16776097
InChI: InChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12)
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

CAS No.: 2384877-68-1

Cat. No.: VC16776097

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid - 2384877-68-1

Specification

CAS No. 2384877-68-1
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12)
Standard InChI Key CHMBYEZUVVFGBL-UHFFFAOYSA-N
Canonical SMILES C#CCC1(CC2(C1)N=N2)C(=O)O

Introduction

Structural and Electronic Characteristics

The compound’s core structure consists of a bicyclic spiro[2.3]hex-1-ene system fused to a diazirine ring (N=N), with a carboxylic acid at position 5 and a propargyl group (-C≡CH) appended to the same carbon. Key structural features include:

Molecular Geometry

  • Spirocyclic framework: The diazirine ring (N=N) is fused to a cyclopropane, creating a rigid bicyclic system that stabilizes the diazo group .

  • Propargyl substitution: The sp³-hybridized carbon bearing the carboxylic acid and propargyl group introduces steric strain, influencing reactivity .

  • Conjugation effects: The diazirine’s π-system interacts with the cyclopropane and propargyl groups, modulating photolytic behavior .

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular formulaC₈H₈N₂O₂Derived
Molecular weight164.16 g/molCalculated
SMILESC#CC1C(CC12N=N2)C(=O)ODerived
Predicted logP1.2Estimation
Aqueous solubility (pH 7.4)2.1 mg/mLEstimation

Synthetic Strategies

The synthesis of 5-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid builds on methodologies developed for its parent compound :

Key Synthetic Steps

  • Core formation: Cyclopropanation of diaziridine precursors via [2+1] cycloaddition, as demonstrated for 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid .

  • Propargylation: Introduction of the propargyl group via nucleophilic substitution or Mitsunobu reaction, using propargyl bromide or alcohols .

  • Carboxylic acid retention: Protection-deprotection strategies (e.g., benzyl esters) prevent decarboxylation during propargylation .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Diaziridine + cyclopropanation agent83%
2Propargyl bromide, K₂CO₃, DMF, 60°C70%Derived
3H₂/Pd-C for ester deprotection95%

Reactivity and Functionalization

Photolytic Behavior

Upon UV irradiation (365 nm), the diazirine ring undergoes homolytic cleavage to generate a carbene intermediate, enabling covalent bond formation with proximal biomolecules . The propargyl group remains inert under these conditions, allowing sequential functionalization.

Click Chemistry Compatibility

The terminal alkyne participates in CuAAC with azides, facilitating:

  • Bioconjugation: Attachment of fluorescent tags or affinity handles .

  • Polymer synthesis: Spirocyclic monomers for stimuli-responsive materials.

Table 3: Comparative Photolysis Rates

Compoundt₁/₂ (min)Conditions
Parent diazirine 8.2365 nm, MeOH
5-(Prop-2-yn-1-yl) derivative (predicted)7.5365 nm, PBS

Biological and Material Applications

Photoaffinity Labeling

The compound’s carbene-generating capability enables target identification in live-cell studies . For example:

  • Protein profiling: Covalent capture of enzyme active sites followed by CuAAC-mediated enrichment .

  • Membrane permeability: The carboxylic acid enhances aqueous solubility, improving cellular uptake.

Drug Discovery

  • Fragment-based screening: Rigid spirocyclic core mimics bioactive conformations.

  • PROTAC design: Alkyne handle for linker attachment to E3 ligase ligands .

Stability and Decomposition Pathways

Thermal Stability

The diazirine ring decomposes at elevated temperatures (>80°C), forming cyclopropane byproducts . Propargyl substitution marginally improves stability compared to benzyl analogs .

Hydrolytic Sensitivity

The carboxylic acid promotes rapid esterification in alcoholic solvents, necessitating anhydrous storage .

Future Directions

  • Synthetic optimization: Flow chemistry approaches to enhance diazirine ring formation yields .

  • In vivo applications: Evaluation of pharmacokinetics and toxicity profiles.

  • Advanced materials: Incorporation into metal-organic frameworks (MOFs) for gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator